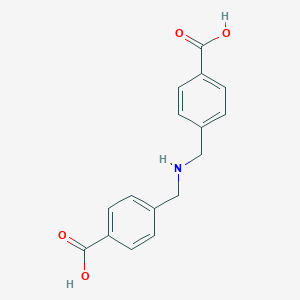
4,4'-(Iminobismethylene)bisbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(Iminobismethylene)bisbenzoic acid, also known as IBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and biotechnology. IBBA is a bifunctional molecule that contains two carboxylic acid groups and an imine group, which makes it an excellent candidate for the synthesis of polymers, coordination compounds, and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 4,4'-(Iminobismethylene)bisbenzoic acid is not fully understood, but it is believed to involve the interaction of the imine group with various biological molecules, including enzymes and receptors. The carboxylic acid groups of 4,4'-(Iminobismethylene)bisbenzoic acid can also form coordination complexes with metal ions, which may play a role in its biological activity.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-(Iminobismethylene)bisbenzoic acid can have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiviral activities. 4,4'-(Iminobismethylene)bisbenzoic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-(Iminobismethylene)bisbenzoic acid has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4,4'-(Iminobismethylene)bisbenzoic acid has some limitations, including its solubility in water and its tendency to form aggregates in solution, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on 4,4'-(Iminobismethylene)bisbenzoic acid, including the synthesis of new derivatives with improved biological activity and the investigation of its potential as a therapeutic agent for various diseases. 4,4'-(Iminobismethylene)bisbenzoic acid can also be used as a building block for the synthesis of new materials with unique properties and applications in various fields of science. Finally, the mechanism of action of 4,4'-(Iminobismethylene)bisbenzoic acid needs to be further elucidated to fully understand its biological activity and potential applications.
Synthesemethoden
4,4'-(Iminobismethylene)bisbenzoic acid can be synthesized through a simple condensation reaction between isophthalic acid and benzaldehyde in the presence of a suitable catalyst. The reaction proceeds via the formation of Schiff base intermediates, which are then hydrolyzed to yield 4,4'-(Iminobismethylene)bisbenzoic acid. The purity and yield of the final product can be improved by using different solvents, reaction conditions, and purification techniques.
Wissenschaftliche Forschungsanwendungen
4,4'-(Iminobismethylene)bisbenzoic acid has been extensively studied for its potential applications in various fields of science, including material science, pharmaceuticals, and biotechnology. In material science, 4,4'-(Iminobismethylene)bisbenzoic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination compounds. These materials have shown promising applications in gas storage, separation, and catalysis.
In the pharmaceutical industry, 4,4'-(Iminobismethylene)bisbenzoic acid has been investigated for its potential as an antiviral agent. Studies have shown that 4,4'-(Iminobismethylene)bisbenzoic acid can inhibit the replication of the hepatitis C virus (HCV) by targeting the viral RNA polymerase. 4,4'-(Iminobismethylene)bisbenzoic acid has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C16H15NO4 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
4-[[(4-carboxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
LENBSQBVUYZKPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)


![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)



![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)



![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)